1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one
Description
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one is an aromatic ketone featuring a phenyl ring substituted with a chlorine atom at the meta position and an isopropoxy group (-OCH(CH₃)₂) at the para position. The ethanone moiety (-COCH₃) is directly attached to the aromatic ring. For example, 1-(4-isopropoxyphenyl)ethan-1-one (synonym for 1-[4-(propan-2-yloxy)phenyl]ethan-1-one) is commercially available , suggesting that analogous synthetic routes (e.g., Friedel-Crafts acylation or nucleophilic substitution) could be adapted for the target compound by introducing the chloro substituent at the 3-position.
Properties
IUPAC Name |
1-(3-chloro-4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKDBLMLMCAZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Sequential Chlorination and Alkylation
Chlorination of 4-Hydroxyacetophenone
The foundational step in synthesizing this compound involves introducing the chlorine atom at the 3-position of 4-hydroxyacetophenone. Electrophilic aromatic substitution (EAS) is the most widely employed strategy, leveraging the directing effects of the hydroxyl and ketone groups.
Reaction Conditions and Regioselectivity
- Directing Groups : The hydroxyl group (-OH) at the 4-position is strongly activating and ortho/para-directing, while the acetophenone’s ketone (-COCH₃) is meta-directing. This dual influence directs chlorination to the 3-position (ortho to -OH and meta to -COCH₃).
- Chlorinating Agents :
- Side Reactions : Over-chlorination is mitigated by stoichiometric control and low-temperature conditions.
Table 1: Chlorination Methods for 4-Hydroxyacetophenone
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 0–5 | 78 |
| NCS/FeCl₃ | CH₃CN | 50 | 85 |
| Cl₂ (gas) | AcOH | 25 | 65 |
Alkylation with Isopropyl Bromide
The phenolic hydroxyl group of 3-chloro-4-hydroxyacetophenone is subsequently alkylated with isopropyl bromide to introduce the isopropoxy moiety.
Optimization of Alkylation
- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates deprotonation and nucleophilic substitution, yielding 82–88% product.
- Solvent Impact : Polar aprotic solvents like DMF enhance reaction rates compared to acetone or THF.
- Alternative Alkylating Agents : Isopropyl iodide offers faster kinetics but is cost-prohibitive for large-scale synthesis.
Table 2: Alkylation Conditions and Outcomes
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 88 |
| NaH | THF | 60 | 4 | 75 |
| Cs₂CO₃ | Acetone | 70 | 8 | 80 |
Alternative Synthetic Pathways
Friedel-Crafts Acetylation of Pre-Substituted Arenes
An alternative approach involves constructing the acetophenone backbone after introducing the substituents.
Methodology
- Synthesis of 3-Chloro-4-isopropoxybenzene :
- Friedel-Crafts Acetylation :
Limitations : Poor regiocontrol and competing side reactions reduce scalability.
Multi-Step Functionalization via Nitro Intermediates
This route prioritizes functional group tolerance over direct substitution:
- Nitration : 4-Isopropoxyphenyl acetate is nitrated at the 3-position using HNO₃/H₂SO₄.
- Reduction and Diazotization : The nitro group is reduced to amine, followed by Sandmeyer reaction to introduce chlorine.
- Hydrolysis : The acetate protecting group is cleaved to regenerate the ketone.
Yield : 50–55% overall, with challenges in intermediate purification.
Optimization and Green Chemistry Approaches
Comparative Analysis of Methodologies
Table 3: Efficiency and Scalability of Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Chlorination/Alkylation | 88 | High | Moderate |
| Friedel-Crafts | 65 | Low | High |
| Nitro Intermediates | 55 | Moderate | Low |
| Ultrasound-Assisted | 90 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 3-chloro-4-propan-2-yloxybenzoic acid.
Reduction: Formation of 1-(3-chloro-4-propan-2-yloxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Development
Recent studies have highlighted the potential of 1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one as a precursor in the synthesis of antidepressants. The compound can be utilized in the development of novel molecules through metal-catalyzed reactions, which have shown promise in enhancing the efficacy and specificity of antidepressant drugs .
Pharmacological Studies
Pharmacological evaluations indicate that derivatives of this compound may exhibit significant activity against various biological targets. For instance, it has been investigated for its role in modulating G protein-coupled receptors (GPCRs), which are crucial in many central nervous system disorders. The structural modifications involving this compound have been linked to improved receptor binding affinities, making it a valuable candidate for further drug development .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a key building block for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances the material's stability and performance under various conditions. Research has shown that polymers derived from this compound exhibit improved resistance to environmental degradation .
Synthetic Intermediate
Chemical Synthesis
The compound is frequently used as an intermediate in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions and coupling reactions, leading to the formation of more complex molecules. This versatility makes it an essential component in the synthesis of pharmaceuticals and agrochemicals .
Case Study 1: Antidepressant Synthesis
A study published in 2024 demonstrated the successful application of this compound in synthesizing a novel class of antidepressants. The researchers utilized metal-catalyzed reactions to modify the compound, resulting in derivatives with enhanced bioactivity and reduced side effects compared to existing treatments. This study underscores the potential of this compound in addressing unmet medical needs in depression therapy .
Case Study 2: Polymer Development
In another investigation, researchers explored the use of this compound as a precursor for high-performance polymers. The resulting materials demonstrated superior mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries. This case study illustrates the compound's utility beyond medicinal applications into advanced material sciences .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and propan-2-yloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Chlorine Substituents : Chlorine at the meta or para position (e.g., 1f in ) enhances electrophilicity, influencing reactivity in cross-coupling or substitution reactions.
- Alkoxy Groups : The isopropoxy group in and tetrafluoropropoxy in demonstrate how electron-donating or withdrawing effects modulate solubility and stability.
- Biological Activity : Compounds like those in (e.g., QD10, QD17) with piperazine and benzoyl groups exhibit dual histamine H3 receptor antagonism and antioxidant properties, suggesting that the target compound’s chloro and isopropoxy groups may confer similar bioactivity.
Physicochemical Properties
- Melting Points : Chlorine and bulky substituents (e.g., tert-butyl in ) generally increase melting points due to enhanced intermolecular forces. For example, 1f in melts at 137.3–138.5°C, while QD10 in (with a benzoyl group) melts at 148.4–151.4°C.
- Solubility: Fluorinated analogs (e.g., ) exhibit lower solubility in polar solvents compared to non-halogenated derivatives.
Computational and Crystallographic Insights
- DFT Studies: includes density functional theory (DFT) analyses of catalytic cycles for ethanone derivatives, providing mechanistic insights into their reactivity .
- Crystal Packing : Hydrogen bonding patterns in compounds like (determined via SHELX software ) reveal how chloro and sulfur-containing groups influence supramolecular assembly .
Biological Activity
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one, also known as 3-chloro-4-(propan-2-yloxy)acetophenone, is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the reaction of 3-chlorophenyl isothiocyanate with sodium hydroxide in isopropanol, followed by acidification and extraction processes. The final product is characterized by its crystal structure, which reveals a planar CNOS core with specific dihedral angles that influence its biological activity.
Table 1: Crystal Structure Parameters
| Atom | x | y | z | U iso*/U eq |
|---|---|---|---|---|
| Cl1 | 0.45970(3) | 0.03216(7) | 0.10488(3) | 0.02439(11) |
| O1 | 0.29120(7) | 0.10134(17) | 0.52802(7) | 0.0161(2) |
| C1 | 0.36131(11) | 0.2534(2) | 0.52058(10) | 0.0143(3) |
This table summarizes the atomic coordinates and thermal parameters critical for understanding the compound's interactions at the molecular level .
Biological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological properties, including anti-cancer and anti-bacterial activities.
Anti-Cancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, alkoxythiocarbamides have been reported to exhibit significant bioactivity when complexed with metal ions, suggesting a potential pathway for developing anti-cancer agents .
Anti-Bacterial Activity
The compound's structural features may confer antibacterial properties, making it a candidate for further investigation in treating bacterial infections. The presence of the chloro group is often associated with enhanced biological activity against various pathogens .
Table 2: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis | |
| Anti-Bacterial | Inhibits bacterial growth | |
| Anti-Fibrotic | Inhibits collagen synthesis |
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Study on Collagen Synthesis Inhibition : Research demonstrated that related compounds effectively inhibited collagen synthesis in vitro, indicating potential applications in fibrosis treatment .
- Cell Proliferation Assays : MTT assays conducted on hepatic stellate cells revealed that certain derivatives significantly reduced cell viability at specific concentrations, underscoring their potential as therapeutic agents against fibrotic diseases .
Q & A
Q. What are the standard synthetic routes for preparing 1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one?
The synthesis typically involves a Friedel-Crafts acylation of 3-chloro-4-(isopropoxy)benzene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The isopropoxy group is introduced via alkylation of 4-hydroxyacetophenone with isopropyl bromide under basic conditions. Purification is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to ensure high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent positions (e.g., chloro at C3, isopropoxy at C4) and confirms the ethanone moiety.
- IR Spectroscopy : Detects the carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 227).
- X-ray Crystallography : Resolves crystal packing and bond angles using programs like SHELXL .
Q. How can researchers ensure reproducibility in synthesis protocols?
Strict control of reaction conditions (temperature, solvent purity, catalyst stoichiometry) and thorough characterization (e.g., TLC monitoring, melting point consistency) are critical. Cross-validation with published spectral data (PubChem, ECHA) reduces variability .
Advanced Research Questions
Q. How can researchers address contradictory data between NMR and X-ray crystallography results?
Discrepancies may arise from dynamic conformational changes in solution (e.g., rotational isomerism of the isopropoxy group) versus static solid-state structures. Variable-temperature NMR and DFT calculations (e.g., Gaussian09) can model energy barriers for rotation, reconciling differences between techniques .
Q. What strategies optimize regioselectivity during electrophilic substitution in synthesis?
The directing effects of substituents govern reactivity:
- The isopropoxy group (strongly activating, para/ortho-directing) competes with the chloro group (weakly deactivating, meta-directing).
- Computational modeling (e.g., Fukui indices via DFT) predicts electrophilic attack sites, guiding reagent selection (e.g., nitration vs. halogenation) .
Q. How does the compound’s electronic structure influence its reactivity in further derivatizations?
- The electron-withdrawing chloro and ketone groups deactivate the aromatic ring, favoring nucleophilic attacks at electron-rich positions.
- Frontier molecular orbital analysis (HOMO/LUMO gaps) identifies reactive sites for functionalization (e.g., α,β-unsaturated ketone formation via Claisen-Schmidt condensation) .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
